An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethyl-2-pentylfuran
An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethyl-2-pentylfuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 3,4-Dimethyl-2-pentylfuran, a substituted furan of interest in organic synthesis and as a precursor to biologically relevant molecules. This document moves beyond a simple recitation of data points to offer insights into the practical application and theoretical underpinnings of this compound's behavior.
Core Molecular Attributes
3,4-Dimethyl-2-pentylfuran is a heterocyclic aromatic compound. The furan ring, with its oxygen heteroatom, imparts distinct reactivity compared to its carbocyclic analog, benzene. The alkyl substituents at the 2, 3, and 4 positions significantly influence its physical properties and steric hindrance in chemical reactions.
Key Identifiers and Physical Properties
| Property | Value | Source |
| CAS Number | 71041-47-9 | [1] |
| Molecular Formula | C₁₁H₁₈O | [1] |
| Molecular Weight | 166.26 g/mol | [1] |
| Solubility | Soluble in Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate | [United States Biological] |
| Storage Temperature | -20°C | [United States Biological] |
| Odor Profile | Anise-like, fatty | [2] |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes O1 [label="O", pos="0,0.5!", fontcolor="#EA4335"]; C2 [label="C", pos="1.2,0.8!"]; C3 [label="C", pos="1.2,-0.8!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="-1.2,-0.8!"]; C_pentyl1 [label="CH2", pos="2.4,1.2!"]; C_pentyl2 [label="CH2", pos="3.6,0.8!"]; C_pentyl3 [label="CH2", pos="4.8,1.2!"]; C_pentyl4 [label="CH2", pos="6.0,0.8!"]; C_pentyl5 [label="CH3", pos="7.2,1.2!"]; C_methyl3 [label="CH3", pos="2.4,-1.2!"]; C_methyl4 [label="CH3", pos="0,-2.4!"]; H5[label="H", pos="-2.2,-1.0!"];
// Bonds O1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- O1 [len=1.5]; C2 -- C_pentyl1 [len=1.5]; C_pentyl1 -- C_pentyl2 [len=1.5]; C_pentyl2 -- C_pentyl3 [len=1.5]; C_pentyl3 -- C_pentyl4 [len=1.5]; C_pentyl4 -- C_pentyl5 [len=1.5]; C3 -- C_methyl3 [len=1.5]; C4 -- C_methyl4 [len=1.5]; C5 -- H5[len=1.0];
}
Caption: 2D Chemical Structure of 3,4-Dimethyl-2-pentylfuran.
Synthesis and Purification
The synthesis of 3,4-Dimethyl-2-pentylfuran has been reported as a key step in the preparation of furan fatty acids.[3] The elucidated pathway involves a Grignard reaction followed by an acid-catalyzed cyclization.
Experimental Protocol: Synthesis of 3,4-Dimethyl-2-pentylfuran
This protocol is adapted from the synthetic strategy outlined by Smith, A. W. T. (2010).[3]
Step 1: Grignard Reaction
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To a solution of the lactone precursor (3,4-dimethyl-dihydro-furan-2-one) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add a solution of pentylmagnesium bromide in diethyl ether dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours. The causality for this step is the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the lactone, leading to the opening of the ring and formation of a hemiacetal intermediate.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 2: Acid-Catalyzed Cyclization and Dehydration
-
Upon completion of the Grignard reaction, cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Follow this with the addition of a dilute aqueous acid solution (e.g., 1 M HCl) to facilitate the cyclization and dehydration of the intermediate to form the furan ring.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3,4-Dimethyl-2-pentylfuran.
Caption: A representative workflow for the synthesis of 3,4-Dimethyl-2-pentylfuran.
Spectroscopic and Spectrometric Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized 3,4-Dimethyl-2-pentylfuran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pentyl group (a triplet for the terminal methyl group and multiplets for the methylene groups), two singlets for the methyl groups on the furan ring, and a singlet for the lone proton on the furan ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms. The carbons of the furan ring will appear in the aromatic region, with the oxygen-bound carbons shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹. The aromatic C-H stretch of the furan ring is expected to appear just above 3000 cm⁻¹. Key vibrations related to the furan ring (C=C and C-O-C stretching) will be present in the fingerprint region (approximately 1600-1000 cm⁻¹).
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 166.26). The fragmentation pattern will likely involve cleavage of the pentyl chain and fragmentation of the furan ring, providing further structural confirmation.
Reactivity and Stability
The reactivity of 3,4-Dimethyl-2-pentylfuran is primarily dictated by the electron-rich nature of the furan ring.
-
Electrophilic Aromatic Substitution: The furan ring is highly activated towards electrophilic substitution due to the electron-donating effect of the oxygen atom. Substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, are expected to occur readily, primarily at the vacant 5-position. The alkyl groups will further activate the ring.
-
Diels-Alder Reaction: Furans can act as dienes in Diels-Alder reactions, although their aromatic character can make them less reactive than non-aromatic dienes. The substitution pattern on the furan ring will influence its reactivity in such cycloadditions.
-
Oxidation and Ring Opening: The furan ring is susceptible to oxidation, which can lead to ring-opened products. Strong oxidizing agents should be avoided if the integrity of the furan moiety is to be maintained.
-
Stability: The compound should be stored at the recommended -20°C to minimize degradation. [United States Biological] Exposure to strong acids and oxidizing agents should be avoided.
Caption: Key reaction pathways for 3,4-Dimethyl-2-pentylfuran.
Applications and Research Interest
3,4-Dimethyl-2-pentylfuran serves as a valuable intermediate in the synthesis of more complex molecules.
-
Synthesis of Furan Fatty Acids: It is a documented precursor in the synthesis of furan-containing fatty acids, which are of interest for their biological activities.[3][4][5][6]
-
Tracer in Analytical Chemistry: A deuterated version of this compound is available, indicating its utility as an internal standard for quantitative analysis by techniques such as NMR, GC-MS, or LC-MS.[7]
-
Flavor and Fragrance Research: As an alkylfuran, it may have applications or be studied in the context of flavor and fragrance chemistry due to its characteristic odor.[2]
Safety and Handling
While specific toxicity data for 3,4-Dimethyl-2-pentylfuran is not extensively available, it is classified as a Dangerous Good for transport, suggesting that it should be handled with appropriate care.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
References
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Smith, A. W. T. (2010). On the Synthesis of Furans and Furan Fatty Acids. PhD Thesis, Cardiff University. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of Novel Tricyclic Aryltriazole‐3‐Thione Compounds. Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). Detection and identification of furan fatty acids from fish lipids.... Retrieved February 7, 2026, from [Link]
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DOKUMEN.PUB. (n.d.). Odor-Reduced HDPE-Lignin Blends by Use of Processing Additives. Retrieved February 7, 2026, from [Link]
-
Open Research Repository. (n.d.). Ethnomycology and Bioprospecting Studies from Papua New Guinea. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Odor-Reduced HDPE-Lignin Blends by Use of Processing Additives. Retrieved February 7, 2026, from [Link]
Sources
- 1. 3,4-Dimethyl-2-pentylfuran | CAS 71041-47-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Odor-Reduced HDPE-Lignin Blends by Use of Processing Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
